Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide
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Overview
Description
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a synthetic compound with the molecular formula C6H11BrN2O2S and a molecular weight of 255.13.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs, which are part of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to exhibit a diversity of biological responses, making them a highly prized moiety .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Preparation Methods
The synthesis of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yield and purity.
Chemical Reactions Analysis
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Comparison with Similar Compounds
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide can be compared with other thiazolidine derivatives, which also exhibit diverse biological activities. Similar compounds include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Thiazolidine-2-thione: Investigated for its antimicrobial activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLWMXLFFMVUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCSC1=N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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